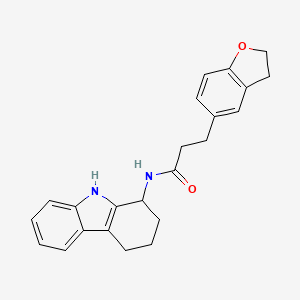![molecular formula C13H14N2O2S2 B12160915 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing sulfur and nitrogen atoms under specific conditions. For instance, the reaction may involve heating the precursors in the presence of a catalyst to facilitate the formation of the tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s tetracyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one
- 8,18-Dithia-1,4,11,14-tetraazapentacyclo[11.7.0.0{3,11}.0{5,9}.0{15,19}]icosa-3,5(9),6,13,15(19),16-hexaene-10,20-dione
Uniqueness
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the tetracyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2O2S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
14λ6,17-dithia-11,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),8,15-tetraene 14,14-dioxide |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17)8-7-15-11-6-5-9-3-1-2-4-10(9)12(11)18-13(15)14-19/h5-6H,1-4,7-8H2 |
InChI Key |
BAAXAELLQUJESK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2SC4=NS(=O)(=O)CCN34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12160854.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160860.png)


![3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B12160886.png)
![2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B12160893.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12160901.png)

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12160918.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)
